molecular formula C24H19N5O4 B12138611 2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12138611
M. Wt: 441.4 g/mol
InChI Key: JSAZAZDEZDQYHD-UHFFFAOYSA-N
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Description

2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that features a unique structure combining various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic synthesis. The process may start with the preparation of the pyrrolo[2,3-b]quinoxaline core, followed by the introduction of the furan-2-ylmethyl and 1,3-benzodioxol-5-ylmethyl groups. The final step involves the formation of the carboxamide group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions could introduce new functional groups, leading to a variety of analogs.

Scientific Research Applications

2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: Lacks the furan-2-ylmethyl group.

    2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline: Lacks the carboxamide group.

Uniqueness

The uniqueness of 2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H19N5O4

Molecular Weight

441.4 g/mol

IUPAC Name

2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C24H19N5O4/c25-22-20(24(30)26-11-14-7-8-18-19(10-14)33-13-32-18)21-23(29(22)12-15-4-3-9-31-15)28-17-6-2-1-5-16(17)27-21/h1-10H,11-13,25H2,(H,26,30)

InChI Key

JSAZAZDEZDQYHD-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(N(C4=NC5=CC=CC=C5N=C34)CC6=CC=CO6)N

Origin of Product

United States

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